molecular formula C19H24ClNO2S B2437835 (1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351633-73-2

(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2437835
CAS No.: 1351633-73-2
M. Wt: 365.92
InChI Key: MKIYYNIBHLHQSV-UHFFFAOYSA-N
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Description

(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1990s by a group of researchers led by Dr. Roger Pertwee at the University of Aberdeen in Scotland. Since then, CT-3 has been the subject of numerous scientific studies due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research demonstrates the synthesis and reactivity of cyclopropenone oximes and their derivatives, which may relate to the chemical behavior of the specified compound. These studies outline methodologies for generating spirocyclic and heterocyclic compounds, potentially offering a foundation for developing new materials or pharmaceuticals with specific properties. For instance, the preparation of cyclopropenone oximes and their reaction with isocyanates to yield diazaspiro[2.3]hexenones highlights a pathway for creating compounds with complex structures (Yoshida et al., 1988).

Antimicrobial and Antiviral Applications

Compounds structurally related to "(1-(4-Chlorophenyl)cyclopentyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone" have been explored for their bioactive properties, including antimicrobial and antiviral effects. The synthesis of new spiroheterocyclic pyrylium salts and their evaluation as antimicrobial agents illustrate the potential biomedical applications of these chemical frameworks (Al-Ahmadi & El-zohry, 1995). Additionally, the antiviral evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza and human coronavirus 229E suggests the versatility of the spirothiazolidinone scaffold in developing new antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).

Material Science and Catalysis

The synthesis of novel compounds from oleic acid as potential biolubricant candidates highlights another avenue of research. The formation of 1,4-dioxaspiro[4.5] novel compounds suggests applications in material science and as lubricants, showcasing the compound's potential utility in industrial applications (Kurniawan et al., 2017).

Drug Discovery and Development

The structural features inherent in spirocyclic compounds, similar to "this compound," provide a basis for drug discovery efforts. For example, studies focusing on the synthesis and evaluation of bicyclo methanones as anti-mycobacterial agents demonstrate the therapeutic potential of these structures against tuberculosis (Dwivedi et al., 2005).

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2S/c20-16-5-3-15(4-6-16)18(7-1-2-8-18)17(22)21-11-9-19(10-12-21)23-13-14-24-19/h3-6H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIYYNIBHLHQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC4(CC3)OCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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